molecular formula C6H8N2O B1299598 1-Methylpyrrole-2-carboxamide CAS No. 64230-41-7

1-Methylpyrrole-2-carboxamide

Cat. No. B1299598
CAS RN: 64230-41-7
M. Wt: 124.14 g/mol
InChI Key: FLJBIGAZJFDVTC-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-carboxamide (MPCA) is an organic compound that is an aromatic amide, with a molecular formula of C6H9NO2. It is a colorless solid that is soluble in water and ethanol. It is a naturally occurring compound that has been isolated from various plants, including the North American species of the genus Ceanothus. MPCA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Structure Analysis

  • Inter- and Intramolecular Interactions : 1-Methylpyrrole-2-carboxamide (MPCA) has been studied for its molecular structure, specifically focusing on hydrogen bonding. Research shows that MPCA forms dimers through N–H···O hydrogen bonds and exhibits C–H···O intramolecular interactions, which are characteristic of hydrogen bonds (Grabowski et al., 2007).

Pharmacological Research

  • Polyamide Platinum Anticancer Complexes : MPCA is integral in the synthesis of certain platinum complexes, such as DJ1953-2 and DJ1953-6. These complexes have been developed as agents to target specific genes in DNA, demonstrating the potential of polyamide platinum complexes in cancer treatment (Jaramillo et al., 2006).

Chemical Synthesis

  • Synthesis of Polyamides for DNA Binding : MPCA is used in the synthesis of sequence-specific polyamides. These polyamides, derived from MPCA and other compounds, are developed for binding to the minor groove of DNA. This has implications for gene regulation and the design of synthetic transcription factors (Sinyakov et al., 2004).

Biotechnology

  • Fluorescence-Conjugated Polyamides for DNA Analysis : MPCA-based polyamides, when conjugated with fluorophores, are useful for detecting specific DNA sequences. These fluorescence-conjugated polyamides have potential applications in characterizing protein-DNA complexes (Han et al., 2016).

Ecology and Biology

  • Trail Pheromone in Leaf-Cutting Ants : A derivative of MPCA, methyl 4-methylpyrrole-2-carboxylate, has been identified as a trail pheromone in leaf-cutting ants like Atta cephalotes. This highlights MPCA's role in ecological and biological studies (Riley et al., 1974).

Safety and Hazards

The safety data sheet for a similar compound, N-Methylpyrrole-2-carboxaldehyde, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJBIGAZJFDVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368326
Record name 1-methylpyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64230-41-7
Record name 1-methylpyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structure of 1-methylpyrrole-2-carboxamide in biological systems?

A1: this compound serves as a key structural motif in the antibiotic netropsin. This compound exhibits antiviral, antifungal, and antibacterial activities []. Its ability to bind to specific DNA sequences stems from its structure. The molecule consists of this compound units linked by guanidinoacetamidino and amidinopropyl groups []. This unique arrangement allows netropsin to interact with the minor groove of DNA, particularly at A-T rich regions, without intercalating or unwinding the DNA double helix []. This interaction ultimately interferes with DNA replication and transcription processes, leading to its biological activity.

Q2: How does this compound contribute to the binding of netropsin to DNA?

A2: While the specific roles of individual this compound units within netropsin's binding haven't been extensively studied in these papers, their presence is crucial. Research suggests that netropsin binds to the minor groove of DNA primarily through interactions with the edges of base pairs, rather than by intercalating between them []. The amide groups within this compound likely participate in hydrogen bonding with DNA bases, contributing to the overall stability of the netropsin-DNA complex. Furthermore, the planar, aromatic nature of the pyrrole ring may facilitate van der Waals interactions with the DNA helix, further enhancing binding affinity.

Q3: Are there efficient synthetic methods available for incorporating this compound into larger molecules?

A3: Yes, the research highlights a convenient and efficient method for incorporating this compound into larger structures []. This method utilizes a thermal rearrangement of specifically designed thiophene or selenophene carbonyl azides in the presence of 1-methylpyrrole []. This reaction results in the formation of N-(2-heteroaryl)-1-methylpyrrole-2-carboxamides, effectively linking the this compound moiety to another heteroaryl group through an amide bond []. This approach offers a potential pathway for synthesizing analogs of netropsin or other compounds containing this important structural motif.

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